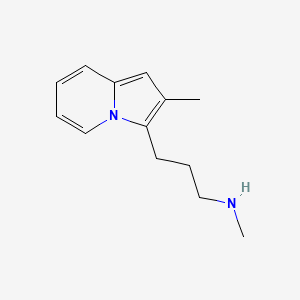
Indolizine, 3-(3-(methylamino)propyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indolizine, 3-(3-(methylamino)propyl)-2-methyl- is a nitrogen-containing heterocyclic compound. Indolizines are known for their unique structural features and biological activities. This particular compound is a derivative of indolizine, which is an isomer of indole and serves as a precursor for various biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indolizine derivatives, including Indolizine, 3-(3-(methylamino)propyl)-2-methyl-, can be achieved through several methods:
Cyclocondensations: This method involves the reaction of 2-pyridylacetate with various benzophenones, followed by aldol condensation of the pyridinium intermediate.
Cycloadditions: This approach uses transition metal-catalyzed reactions and oxidative coupling to achieve the desired substitution patterns.
Cyclization/Eliminations: The reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine (Et3N) results in the formation of indolizines.
Cycloisomerizations: This method involves the 5-exo-dig cyclization of 2-alkyl-1-(1-cyanoalkyl)pyridinium salts.
Industrial Production Methods
Industrial production of indolizine derivatives often involves large-scale cyclocondensation and cycloaddition reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Indolizine, 3-(3-(methylamino)propyl)-2-methyl- undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine oxides, while reduction may produce indolizine hydrides .
Aplicaciones Científicas De Investigación
Indolizine, 3-(3-(methylamino)propyl)-2-methyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Indolizine, 3-(3-(methylamino)propyl)-2-methyl- involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, indolizine derivatives have been shown to inhibit DNA topoisomerase I, which is crucial for DNA replication and transcription .
Comparación Con Compuestos Similares
Similar Compounds
Indole: An isomer of indolizine with similar biological activities.
Pyrrole: Another nitrogen-containing heterocycle with diverse biological activities.
Quinoline: Known for its anticancer and antimicrobial properties.
Uniqueness
Indolizine, 3-(3-(methylamino)propyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Propiedades
Número CAS |
65548-65-4 |
|---|---|
Fórmula molecular |
C13H18N2 |
Peso molecular |
202.30 g/mol |
Nombre IUPAC |
N-methyl-3-(2-methylindolizin-3-yl)propan-1-amine |
InChI |
InChI=1S/C13H18N2/c1-11-10-12-6-3-4-9-15(12)13(11)7-5-8-14-2/h3-4,6,9-10,14H,5,7-8H2,1-2H3 |
Clave InChI |
TWNBNFVHULVIPG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C=CC=CC2=C1)CCCNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















